molecular formula C11H16Cl2N2O3S B8346178 4-(4-Amino-2-methyl-3-oxobutan-2-yl)-2-chlorobenzenesulfonamide hydrochloride

4-(4-Amino-2-methyl-3-oxobutan-2-yl)-2-chlorobenzenesulfonamide hydrochloride

Cat. No. B8346178
M. Wt: 327.2 g/mol
InChI Key: UQQUAFQCCCOLIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Amino-2-methyl-3-oxobutan-2-yl)-2-chlorobenzenesulfonamide hydrochloride is a useful research compound. Its molecular formula is C11H16Cl2N2O3S and its molecular weight is 327.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Amino-2-methyl-3-oxobutan-2-yl)-2-chlorobenzenesulfonamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Amino-2-methyl-3-oxobutan-2-yl)-2-chlorobenzenesulfonamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(4-Amino-2-methyl-3-oxobutan-2-yl)-2-chlorobenzenesulfonamide hydrochloride

Molecular Formula

C11H16Cl2N2O3S

Molecular Weight

327.2 g/mol

IUPAC Name

4-(4-amino-2-methyl-3-oxobutan-2-yl)-2-chlorobenzenesulfonamide;hydrochloride

InChI

InChI=1S/C11H15ClN2O3S.ClH/c1-11(2,10(15)6-13)7-3-4-9(8(12)5-7)18(14,16)17;/h3-5H,6,13H2,1-2H3,(H2,14,16,17);1H

InChI Key

UQQUAFQCCCOLIQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=C(C=C1)S(=O)(=O)N)Cl)C(=O)CN.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A pressure bottle was charged with a solution of 4-(4-azido-2-methyl-3-oxobutan-2-yl)-2-chlorobenzenesulfonamide (8 g, 25.2 mmol) in EtOH (100 mL), conc HCl (20 mL) and PtO2 (114 mg, 0.5 mmol, 0.02 eq) and then was purged with hydrogen (2×45 psi). The bottle was pressurized with hydrogen (45 psi) and agitated 2 h. The reaction mixture was filtered through Celite™ and the filtrate was evaporated. The residue was triturated with Et2O, filtered and dried to afford 4-(4-amino-2-methyl-3-oxobutan-2-yl)-2-chlorobenzenesulfonamide hydrochloride (7.8 g, 94% yield) as yellow solid. 1H NMR (400 MHz, DMSO) δ 8.22 (br s, 3H), 7.91 (d, J=8.4 Hz, 1H), 7.60 (s, 2H), 7.50 (s, 1H), 7.43 (d, J=8.4 Hz, 1H), 3.92 (m, 2H), 1.49 (s, 6H).
Name
4-(4-azido-2-methyl-3-oxobutan-2-yl)-2-chlorobenzenesulfonamide
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
114 mg
Type
catalyst
Reaction Step One

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